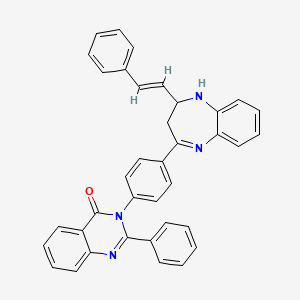
Antibacterial agent 189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 189, also known as compound 3a, is a potent antimicrobial agent. It exhibits high binding energy against target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. This compound demonstrates effective antimicrobial activities against a range of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus flavus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 189 involves the formation of azepines based on a quinazolinone moiety. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
Antibacterial agent 189 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antimicrobial mechanisms and developing new antimicrobial agents.
Biology: Investigated for its effects on bacterial and fungal cell structures and functions.
Medicine: Potential therapeutic applications in treating bacterial and fungal infections, especially those caused by drug-resistant strains.
Industry: Utilized in the development of antimicrobial coatings, disinfectants, and preservatives
Mécanisme D'action
The mechanism of action of antibacterial agent 189 involves its high binding affinity to target proteins such as OMPA/exo-1,3-beta-glucanase and SMO/SUFU/GLI-1. By binding to these proteins, the compound disrupts essential cellular processes in bacteria and fungi, leading to cell death. The molecular targets and pathways involved include inhibition of cell wall synthesis, disruption of membrane integrity, and interference with protein synthesis .
Comparaison Avec Des Composés Similaires
Azithromycin: A macrolide antibiotic with a similar mechanism of action, targeting bacterial protein synthesis.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Uniqueness: Antibacterial agent 189 stands out due to its high binding energy against multiple target proteins and its broad-spectrum antimicrobial activity. Unlike some antibiotics that target a single pathway, this compound’s multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of pathogens .
Propriétés
Formule moléculaire |
C37H28N4O |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl]quinazolin-4-one |
InChI |
InChI=1S/C37H28N4O/c42-37-31-15-7-8-16-32(31)40-36(28-13-5-2-6-14-28)41(37)30-23-20-27(21-24-30)35-25-29(22-19-26-11-3-1-4-12-26)38-33-17-9-10-18-34(33)39-35/h1-24,29,38H,25H2/b22-19+ |
Clé InChI |
ULCYZABAIUAQED-ZBJSNUHESA-N |
SMILES isomérique |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 |
SMILES canonique |
C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


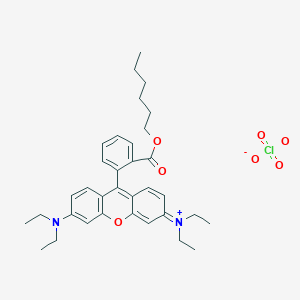
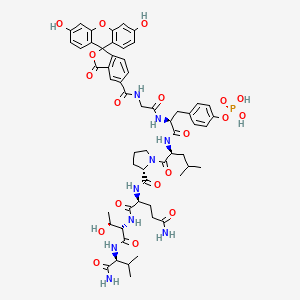

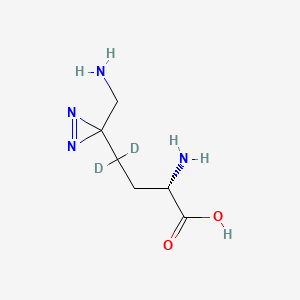



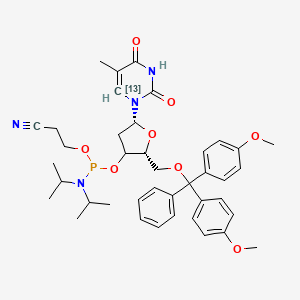
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
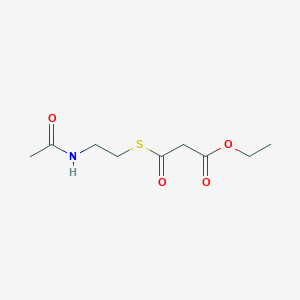
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
